![molecular formula C15H15FN2O4S B2819199 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-31-9](/img/structure/B2819199.png)
2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound with the CAS number 338396-31-9 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 4-[(2-fluoroanilino)carbonyl]phenylboronic acid, is 1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H, (H,16,17) . This might give some insight into the structure of “2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate”.Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of “2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” are not specified in the sources I found .科学的研究の応用
Synthesis and Structural Properties
Research has shown interest in synthesizing compounds with structural similarities to 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, focusing on understanding their structural and vibrational properties. For instance, the synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated the intricate structural details these compounds can exhibit, including their conformational properties analyzed through X-ray diffraction and vibrational spectroscopy techniques. These insights can be pivotal for designing compounds with desired physical and chemical properties for various applications (Saeed et al., 2011).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, through the synthesis of compounds that include a dimethylamino group and a sulfonyl group, reveals the potential of using structurally related compounds in creating sensitive fluorescent molecular probes. These probes are invaluable in studying biological events and processes, owing to their strong solvent-dependent fluorescence, which is correlated with solvent polarity parameters. This research opens avenues for utilizing similar compounds in the development of ultrasensitive probes for biological imaging and diagnostics (Diwu et al., 1997).
Medicinal Chemistry Synthons
Another application is found in medicinal chemistry, where 4-fluoropyrrolidine derivatives are synthesized for their utility as synthons in developing dipeptidyl peptidase IV inhibitors. The methodology involving stereospecific double fluorination to prepare N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, and their subsequent conversion to various useful intermediates, showcases the versatility of such compounds in synthesizing medicinally relevant molecules (Singh & Umemoto, 2011).
Electrophilic Fluorocyclization
The study of fluorocyclization of alkenols in ionic liquids to form fluorinated cyclic ethers demonstrates a novel chemical transformation that can be applied in the synthesis of complex fluorinated molecules. This reaction, showing preference for the trans-diastereomeric products in ionic liquids, highlights the role of the reaction medium in influencing stereochemical outcomes. Such research is critical for the development of new synthetic strategies in organofluorine chemistry (Lourie et al., 2013).
将来の方向性
特性
IUPAC Name |
[2-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHJVNQNVAJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)
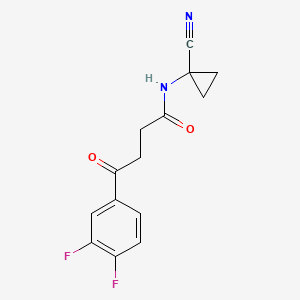
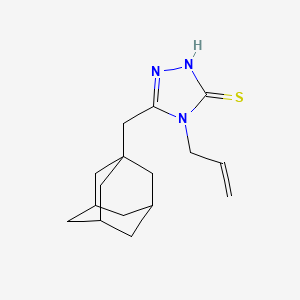
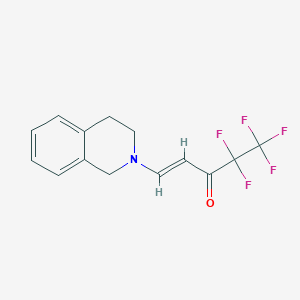
![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
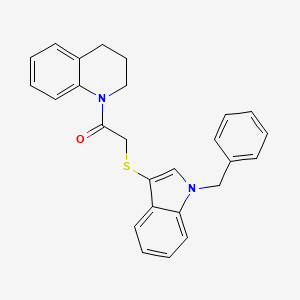
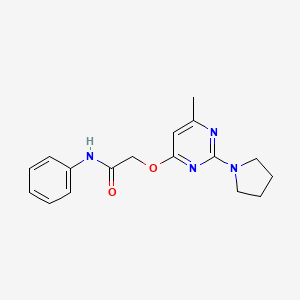
![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)
![5-allyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)

![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)
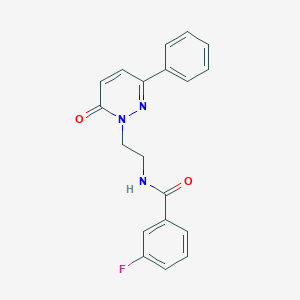
![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)